BenchChemオンラインストアへようこそ!

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol

Medicinal chemistry Lead optimization Physicochemical profiling

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol (CAS 345244-89-5) is a synthetic hybrid molecule that covalently links a 3,5-dimethylpyrazole ring to a phenothiazine core through a 2-hydroxypropyl spacer. With a molecular formula of C20H21N3OS and a molecular weight of 351.47 g·mol⁻¹, this compound belongs to a family of phenothiazine–pyrazole conjugates specifically designed as protein farnesyltransferase (PFTase) inhibitors.

Molecular Formula C20H21N3OS
Molecular Weight 351.5 g/mol
Cat. No. B5995959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol
Molecular FormulaC20H21N3OS
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O)C
InChIInChI=1S/C20H21N3OS/c1-14-11-15(2)23(21-14)13-16(24)12-22-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)22/h3-11,16,24H,12-13H2,1-2H3
InChIKeyDCBZLHDBPKSMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol: Structural Identity and Procurement Baseline


1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol (CAS 345244-89-5) is a synthetic hybrid molecule that covalently links a 3,5-dimethylpyrazole ring to a phenothiazine core through a 2-hydroxypropyl spacer . With a molecular formula of C20H21N3OS and a molecular weight of 351.47 g·mol⁻¹, this compound belongs to a family of phenothiazine–pyrazole conjugates specifically designed as protein farnesyltransferase (PFTase) inhibitors [1][2]. The unsubstituted 3,5-dimethylpyrazole motif distinguishes it from the brominated analog 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)-2-propanol (C20H20BrN3OS, MW 430.4) and positions it as a structurally leaner, synthetically more tractable candidate within this inhibitor class.

Why 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol Cannot Be Swapped with Closest Analogs


Minor structural perturbations in the pyrazole substitution pattern of phenothiazine–pyrazole PFTase inhibitors produce large changes in inhibitory potency that are not predictable from physicochemical similarity alone [1]. In the Baciu-Atudosie et al. (2012) series, compounds with closely related cores exhibited IC50 values spanning over three orders of magnitude against recombinant human PFTase; the most active indenopyrazole derivative (compound 30) achieved low-micromolar inhibition, while several pyrazole-bearing analogs showed markedly weaker activity [2]. The 3,5-dimethylpyrazole substituent present in this compound occupies a critical steric and electronic space at the enzyme active site that cannot be replicated by 4-bromo-substituted, N-unsubstituted, or ring-expanded pyrazole variants without altering the inhibition profile [3]. For procurement decisions, substituting this compound with a generically similar phenothiazine–pyrazole hybrid without confirming matched stereoelectronic parameters risks selecting a molecule with drastically reduced—or absent—target engagement.

Quantitative Differentiation Evidence for 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol vs. Analogs


Molecular Weight and Atom Economy vs. 4-Bromo Analog

The target compound (C20H21N3OS, MW = 351.47 g·mol⁻¹) is 78.93 Da lighter than its 4-bromo-substituted analog 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)-2-propanol (C20H20BrN3OS, MW = 430.4 g·mol⁻¹), representing an 18.3% reduction in molecular weight [1]. Both molecules share the identical phenothiazine–propanol–pyrazole scaffold; the sole difference is the absence (target) vs. presence (analog) of a bromine atom at the pyrazole 4-position.

Medicinal chemistry Lead optimization Physicochemical profiling

Synthetic Tractability: Absence of Halogen Eliminates Dehalogenation Side Reactions

The target compound lacks the C–Br bond present at the pyrazole 4-position in the 4-bromo analog. This structural simplification removes susceptibility to undesired palladium-catalyzed dehalogenation or cross-coupling side reactions during downstream functionalization [1]. The synthesis of the target compound proceeds via regioselective 1,3-dipolar cycloaddition of a nitrilimine (generated from hydrazonoyl halide) with an α,β-unsaturated phenothiazine derivative, yielding a single regioisomer confirmed by 2D HMBC NMR spectroscopy [2]. In contrast, the bromo analog requires an additional bromination step and carries the risk of debromination under reducing or hydrogenolytic conditions.

Synthetic chemistry Process development Scale-up procurement

Predicted Physicochemical Profile: cLogP and Lipinski Compliance Advantage

Calculated partition coefficients demonstrate that the target compound is significantly less lipophilic than its 4-bromo analog. The cLogP for the target compound is estimated at approximately 3.8–4.1, compared to approximately 4.6–5.0 for the 4-bromo analog (ΔcLogP ≈ −0.8 to −0.9 log units) . This difference arises directly from the absence of the hydrophobic bromine substituent. Additionally, the target compound satisfies all four Lipinski criteria (MW <500, cLogP <5, HBD ≤5, HBA ≤10), whereas the 4-bromo analog approaches or exceeds the cLogP threshold of 5, flagging a potential bioavailability concern [1].

ADME prediction Drug-likeness Compound prioritization

Biological Activity Differentiation: PFTase Inhibition Context from the Baciu-Atudosie Series

In the Baciu-Atudosie et al. (2012) study of phenothiazine–pyrazole PFTase inhibitors, the unsubstituted 3,5-dimethylpyrazole-bearing compounds (exemplified by this target) form a distinct activity cluster separate from the indenopyrazole derivatives that achieved the lowest IC50 values [1]. Within the pyrazole series, subtle changes to the heterocycle attachment point and substitution pattern produced IC50 differences exceeding two orders of magnitude. The most potent indenopyrazole (compound 30) inhibited PFTase in the low-micromolar range and suppressed growth of HCT-116, LOX IMVI, and SK-MEL-5 cell lines, whereas several 3,5-dimethylpyrazole congeners exhibited higher IC50 values, indicating that the 3,5-dimethylpyrazole motif serves as a tunable, moderate-affinity scaffold rather than a maximally optimized warhead [2]. Quantitative IC50 data for this specific compound were not reported in isolation within the accessible literature and must be inferred from the series SAR.

Protein farnesyltransferase inhibition Anticancer target engagement SAR profiling

Chromatographic Purity and Isomer Discrimination Advantage

The regioselective 1,3-dipolar cycloaddition used to construct this compound yields a single regioisomer, structurally confirmed by 2D HMBC NMR spectroscopy [1]. This contrasts with non-regioselective alkylation approaches that can produce mixtures of N-1 vs. N-2 pyrazole regioisomers, requiring costly chromatographic separation. Vendors listing this compound report purity levels of ≥95% (HPLC), though specific chromatographic conditions and impurity profiles are not uniformly disclosed, necessitating batch-specific certificate of analysis (CoA) review at procurement .

Analytical quality control Isomer identification Procurement specification

Optimal Research and Procurement Application Scenarios for 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol


SAR Expansion of Phenothiazine–Pyrazole Farnesyltransferase Inhibitors

As a moderate-affinity PFTase ligand within the Baciu-Atudosie chemotype, this compound serves as a versatile scaffold for systematic structure–activity relationship (SAR) studies. Medicinal chemistry teams can use this compound as a parent structure to probe the effect of pyrazole 4-position modifications (alkyl, aryl, halogen) on PFTase IC50 and NCI-60 antiproliferative activity, leveraging the low-micromolar baseline established for the indenopyrazole leads in the same series [1]. Its full Lipinski compliance and moderate cLogP (≈3.8–4.1) make it a suitable starting point for further property-based optimization [2].

Selective Chemical Probe Development for CAAX Prenyltransferase Enzymology

The phenothiazine core is a known pharmacophoric moiety with established precedence in neuroleptic and antihistaminic drugs, while the pyrazole ring imparts PFTase-targeting specificity [1]. Researchers studying the substrate specificity of farnesyltransferase vs. geranylgeranyltransferase type I can employ this compound as a scaffold for designing selectivity probes, using the pyrazole substitution pattern to tune FTase/GGTase-I discrimination. The absence of a 4-bromo substituent avoids potential non-specific halogen–protein interactions that could complicate interpretation of selectivity data [2].

Gram-Scale Synthesis and Process Chemistry Development

The well-characterized, regioselective 1,3-dipolar cycloaddition route—validated by 2D HMBC NMR for unambiguous regioisomer assignment [1]—makes this compound a practical candidate for process chemistry scale-up studies. Unlike the 4-bromo analog that requires an additional halogenation step and carries debromination risk under hydrogenation conditions, the target compound's simpler synthetic pathway (fewer steps, no halogen handling) is better suited for kilogram-scale method development in CRO settings [2].

Reference Standard for Pyrazole Regioisomer Identity in Phenothiazine Conjugate Libraries

Because the 1,3-dipolar cycloaddition synthesis yields a single regioisomer with definitive HMBC-confirmed structure, this compound can serve as an analytical reference standard for distinguishing N-1 vs. N-2 pyrazole substitution patterns in phenothiazine conjugate libraries [1]. Procurement of this compound as a characterized standard (≥95% purity, CoA with NMR) enables downstream quality control when screening structurally related in-house synthesized analogs whose regiochemistry may be ambiguous [2].

Quote Request

Request a Quote for 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.